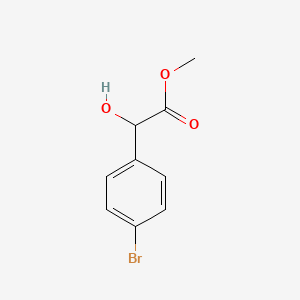

Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Description

Significance of α-Hydroxyesters as Versatile Synthons in Chemical Research

α-Hydroxyesters are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This unique structural motif imparts a dual reactivity, allowing them to participate in a variety of chemical reactions. They serve as crucial precursors for the synthesis of α-hydroxy acids, which are found in numerous natural products and pharmaceuticals. chemicalbook.com Furthermore, the hydroxyl and ester functionalities can be selectively modified or can participate in intramolecular reactions to construct complex cyclic systems. Their utility is demonstrated in the synthesis of compounds ranging from agrochemicals to polymers and liquid crystals.

Contextualizing Brominated Aromatic α-Hydroxyesters in Modern Synthetic Strategies

The presence of a bromine atom on the aromatic ring of an α-hydroxyester, as in the case of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, significantly broadens its synthetic applications. The bromine atom can be readily transformed into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks. Moreover, the bromine atom can influence the electronic properties of the aromatic ring, which can in turn affect the reactivity of the α-hydroxyester moiety.

Current Research Gaps and Future Perspectives for this compound

While the potential of brominated aromatic α-hydroxyesters is clear, this compound itself remains a relatively understudied compound. There is a notable lack of detailed research into its specific synthetic routes, reactivity profile, and applications. Future research should focus on developing efficient and stereoselective methods for its synthesis. A comprehensive investigation into its reactivity, particularly in the context of cross-coupling reactions and transformations of the α-hydroxyester group, would be highly valuable. Elucidating its potential as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials would open up new avenues for its practical application.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127709-20-0 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, store in freezer, under -20°C |

This data is compiled from commercially available sources. biosynth.combldpharm.com

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQIRYOPPDMWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296766 | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127709-20-0 | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127709-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 4 Bromophenyl 2 Hydroxyacetate

Esterification and Acid-Catalyzed Preparations

Esterification remains a fundamental and widely practiced method for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate. This section details the direct conversion of the parent carboxylic acid and the role of various catalytic promoters in enhancing reaction efficiency.

The most straightforward synthesis of this compound is through the direct acid-catalyzed esterification of 2-(4-bromophenyl)-2-hydroxyacetic acid with methanol (B129727). This reaction, a classic example of Fischer esterification, typically involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. Common catalysts for this process include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). google.com For instance, a similar compound, 4-hydroxyphenylacetic acid, can be converted to its methyl ester in quantitative yield by refluxing in methanol with a catalytic amount of concentrated sulfuric acid for a few hours. The reaction's equilibrium is driven towards the product side by using a large excess of methanol.

Reaction Scheme:

2-(4-bromophenyl)-2-hydroxyacetic acid + CH₃OH ⇌ this compound + H₂O (in the presence of H⁺)

While effective, this method can require significant amounts of alcohol and a potentially corrosive acidic catalyst, prompting research into more advanced catalytic systems. google.com

To overcome the limitations of traditional homogeneous acid catalysts, various solid acid catalysts or "promoters" have been developed. These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosivity, and potential for recyclability.

Sulfated Zirconia (SZ): This is a superacidic solid catalyst that has demonstrated high activity in esterification reactions. mdpi.com The catalytic activity of SZ is attributed to the presence of strong Brønsted and Lewis acid sites on its surface, which are generated by the interaction of sulfate (B86663) ions with the zirconia support. The strength and density of these acid sites can be tuned by adjusting the sulfate loading. mdpi.com For the esterification of propanoic acid with methanol, SZ catalysts have shown excellent performance, with activity directly correlating to the acid strength. mdpi.com This technology is applicable to the synthesis of this compound, offering a potent and reusable catalytic option.

Ion-Exchange Resins: Macroporous ion-exchange resins, such as Amberlyst-35, serve as effective solid acid catalysts for esterification. mdpi.com These sulfonic acid-based resins provide accessible acidic protons to catalyze the reaction heterogeneously. They have been successfully used in the production of 1-methoxy-2-propyl acetate (B1210297), demonstrating high equilibrium yields. mdpi.com The key advantages include high catalytic activity, ease of handling, and minimal equipment corrosion.

The table below compares different catalytic promoters for esterification reactions.

| Catalyst Type | Example | Key Advantages | Typical Conditions |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost | Reflux in excess alcohol |

| Sulfated Oxide | Sulfated Zirconia (SZ) | High acidity, reusable, thermally stable | Elevated temperatures |

| Ion-Exchange Resin | Amberlyst-35 | Reusable, non-corrosive, easy separation | 60-120 °C |

Carbonyl Reduction and Carbenoid Insertion Strategies

Modern synthetic chemistry offers alternative pathways to α-hydroxy esters that bypass traditional esterification. These methods often involve the transformation of different functional groups, providing unique strategic advantages.

A promising modern approach involves the photochemical reduction of the corresponding α-ketoester, Methyl 2-(4-bromophenyl)-2-oxoacetate. This strategy utilizes light energy, often in conjunction with a photoredox catalyst, to achieve the selective reduction of the ketone functionality to a hydroxyl group.

This process typically involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process. The catalyst can reduce the α-ketoester to a radical anion, which subsequently abstracts a hydrogen atom from a donor molecule (like an alcohol or an amine) to form the desired α-hydroxyester. This method is advantageous due to its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance. mdpi.com Organic photoredox catalysis represents a green chemistry approach, avoiding the use of heavy metal reagents. mdpi.com

The α-position of aryl esters can be functionalized through the formation of α-imino esters. These compounds are valuable precursors for synthesizing various α-amino acid derivatives. consensus.app The synthesis of an α-imino ester can be achieved from an aryl diazoacetate precursor in the presence of a dirhodium acetate catalyst. researchgate.net

While the direct reduction of an α-imino ester typically yields an α-amino ester using catalysts like ruthenium, this class of intermediates is significant in the broader context of α-functionalization. The transformation to the target α-hydroxy ester is not a direct reduction but highlights the versatility of α-oxo/imino esters as synthetic platforms from which various derivatives can be accessed through different reagents.

One of the most elegant and efficient methods for forming α-hydroxy esters is the catalytic insertion of a carbene into the O-H bond of water. This reaction typically uses an α-diazo ester, in this case, Methyl 2-(4-bromophenyl)-2-diazoacetate, as the carbene precursor.

Copper-Catalyzed Systems: Copper complexes are well-established catalysts for decomposing diazo compounds to generate copper carbene intermediates. mdpi.com These reactive species can then readily undergo insertion into the O-H bond of water present in the reaction medium. nih.gov While highly effective for insertions into alcohols to form α-alkoxy esters, the reaction with water to form α-hydroxy esters can sometimes result in moderate yields and lower enantioselectivity in asymmetric variants. nih.govresearchgate.net The choice of ligand on the copper catalyst is crucial for controlling the reaction's efficiency and selectivity. researchgate.net

Silica-Supported Systems: As an alternative to metal-based catalysts, heterogeneous systems using silica-supported acids have emerged as an environmentally friendly option. rsc.org Specifically, silica-supported perchloric acid (HClO₄-SiO₂) has been shown to be a highly efficient, metal-free Brønsted acid catalyst for O-H insertion reactions. rsc.org This system requires only a very small catalytic loading (e.g., 0.3 mol%) and can be performed under solvent-free conditions at room temperature, affording α-hydroxy esters in excellent yields (up to 97%). rsc.org The catalyst is also recyclable, adding to its green credentials. A visible-light-induced, catalyst-free version of this O-H insertion has also been reported, further expanding the toolkit for this transformation. dntb.gov.uaresearchgate.net

The following table summarizes the key features of these catalytic O-H insertion methods.

| Catalytic System | Precursor | Key Features | Yields |

| Copper/Ligand Complexes | Methyl 2-(4-bromophenyl)-2-diazoacetate | Well-established, versatile for various insertions | Moderate to Good |

| Silica-Supported HClO₄ | Methyl 2-(4-bromophenyl)-2-diazoacetate | Metal-free, eco-friendly, recyclable, high yields | Excellent (up to 97%) rsc.org |

Formation as a Product or Side Product in Complex Photochemical Transformations, such as [1.1.1]Propellane Derivatization

Bicyclo[1.1.1]pentane (BCP) derivatives have garnered significant interest in medicinal chemistry as they can serve as bioisosteres for structures like para-substituted phenyl rings. ucd.iersc.orgnih.gov One of the primary routes to BCP derivatives is through the ring-opening functionalization of [1.1.1]propellane, a highly strained and reactive molecule. ucd.ie Photochemical methods are particularly effective for these transformations.

Research has demonstrated the continuous photochemical transformation of [1.1.1]propellane to create valuable BCPs. rsc.org For instance, the photochemical addition of oxalic acid derivatives to propellane has been successfully conducted in flow chemistry systems. nih.gov This reactivity with carbonyl-containing compounds suggests a potential, though not explicitly documented, pathway where a glyoxalate derivative could react with photochemically activated species. While the direct formation of this compound in this specific context is not reported, the established reactivity patterns of [1.1.1]propellane in photochemical additions with carbonyl compounds indicate the possibility of forming structurally analogous α-hydroxy esters as either main products or side products in complex reaction mixtures. The development of continuous flow processes for generating [1.1.1]propellane on demand makes these photochemical transformations more accessible and scalable. ucd.iersc.org

Organometallic Reagent-Mediated Synthesis

The most direct and widely applicable methods for synthesizing this compound involve the use of organometallic reagents. These methods rely on the formation of a carbon-carbon bond between a 4-bromophenyl nucleophile and an electrophilic glyoxalate derivative.

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds. The synthesis of this compound can be efficiently achieved by reacting an arylmagnesium bromide with a glyoxalate ester. The required Grignard reagent, (4-bromophenyl)magnesium bromide, is typically prepared from 1,4-dibromobenzene (B42075) through a bromine-magnesium exchange reaction. The use of iPrMgCl·LiCl, often called a "turbo-Grignard" reagent, facilitates this exchange under mild conditions, allowing for the preparation of a wide range of functionalized arylmagnesium reagents. organic-chemistry.org The addition of lithium chloride (LiCl) is crucial as it breaks up polymeric aggregates of the Grignard reagent, increasing its reactivity and enabling the reaction to proceed at convenient temperatures. organic-chemistry.orgnih.gov Once formed, the (4-bromophenyl)magnesium bromide readily attacks the electrophilic aldehyde carbon of methyl glyoxalate. A subsequent aqueous workup protonates the resulting alkoxide to yield the final α-hydroxy ester product.

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|---|---|---|

| 1,4-Dibromobenzene | Methyl Glyoxalate | iPrMgCl·LiCl | This compound |

Aryllithium reagents offer an alternative and powerful method for synthesizing arenecarbaldehydes and their derivatives. thieme-connect.de Similar to Grignard reagents, they act as potent nucleophiles. The key intermediate, 4-bromophenyllithium, can be generated from an aryl bromide precursor, such as 1,4-dibromobenzene, via a lithium-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures. thieme-connect.de This exchange is generally fast and efficient.

The resulting 4-bromophenyllithium species is then treated with an appropriate glyoxalate derivative, such as methyl glyoxalate. The nucleophilic aryllithium reagent adds to the carbonyl group of the glyoxalate, forming a lithium alkoxide intermediate. This intermediate is then quenched with an aqueous acid solution to afford this compound. This strategy is highly reliable for creating the desired carbon-carbon bond. thieme-connect.de

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|---|---|---|

| 1,4-Dibromobenzene | Methyl Glyoxalate | n-Butyllithium | This compound |

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally responsible processes. Flow chemistry and the use of benign reaction media are at the forefront of these efforts.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, such as superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.netresearchgate.net These benefits are particularly relevant for the synthesis of this compound using organometallic reagents.

The reaction between a Grignard reagent and an ester (or glyoxalate) can be challenging in batch reactors due to the formation of an unstable hemiacetal intermediate, which can react further to form undesired tertiary alcohol byproducts. Flow chemistry prevents the premature collapse of this intermediate by ensuring short residence times and precise temperature control, even at non-cryogenic temperatures, thus leading to higher yields and selectivity for the desired ketone or, in this case, the α-hydroxy ester. organic-chemistry.org This approach minimizes the need for cryogenic conditions, which are energy-intensive and costly. organic-chemistry.org The ability to safely handle highly reactive and unstable reagents in situ is another key advantage of flow reactors. nih.gov

| Parameter | Advantage | Relevance to Synthesis |

|---|---|---|

| Heat Transfer | Superior control over reaction temperature | Prevents byproduct formation in exothermic organometallic additions |

| Mass Transfer | Efficient mixing of reagents | Increases reaction rates and consistency |

| Safety | Small reaction volumes, better containment | Safer handling of pyrophoric reagents like n-BuLi and Grignards |

| Scalability | Production increased by running longer, not by using larger reactors | Facilitates straightforward scale-up from lab to industrial production |

The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents, with water being the ideal. However, the organometallic reagents (Grignard and aryllithium) central to the synthesis of this compound are incompatible with water. Despite this limitation, sustainability can be enhanced in other ways.

Stereoselective Synthesis and Enantiomeric Control of Methyl 2 4 Bromophenyl 2 Hydroxyacetate

Asymmetric Synthesis Paradigms

The stereoselective synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a chiral α-hydroxy ester, is of significant interest due to the prevalence of this structural motif in biologically active molecules. Achieving control over the absolute configuration at the stereogenic center is paramount, and various asymmetric synthesis paradigms have been developed to this end. These strategies can be broadly categorized into approaches that utilize existing chirality from nature, those that temporarily install a chiral directing group, and those that employ catalytic amounts of a chiral agent to induce stereoselectivity.

Chiral Auxiliary Strategies for Diastereoselective Control

Chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to an achiral substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Oxazolidinones, famously known as Evans auxiliaries, are widely used for this purpose. williams.edunih.govresearchgate.net In a hypothetical synthesis of this compound, an oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with an acetate (B1210297) equivalent. The resulting imide can be enolized and then subjected to an asymmetric hydroxylation reaction. Alternatively, acylation with glyoxylic acid derivatives followed by a diastereoselective reaction could be envisioned. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.orgwilliams.edu

Another prominent class of auxiliaries is derived from amino alcohols like pseudoephedrine. nih.govacs.orgharvard.edu An N-acyl amide of pseudoephedrine can be prepared, and its corresponding enolate can undergo diastereoselective alkylation or aldol-type reactions. wikipedia.orgnih.gov The chelation between the lithium cation, the enolate oxygen, and the hydroxyl group of the auxiliary creates a rigid structure that effectively shields one face of the enolate, ensuring high diastereoselectivity. nih.gov After the reaction, the auxiliary can be cleaved under acidic or basic conditions to yield the chiral carboxylic acid, which can then be esterified. nih.gov

Table 1: Representative Diastereoselectivity in Chiral Auxiliary-Controlled Reactions This table presents typical results for reactions using chiral auxiliaries that are analogous to the synthesis of the target compound.

| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Allylation | Allyl Iodide | 98:2 | williams.edu |

| Pseudoephedrine | Aldol Reaction | Various Aldehydes | >99:1 (syn) | nih.govacs.org |

| Pseudoephenamine | Alkylation (Quaternary Center) | Benzyl (B1604629) Bromide | >19:1 | nih.gov |

Asymmetric Catalysis Employing Chiral Ligands and Reagents

Asymmetric catalysis is a powerful strategy that uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is broadly classified based on the nature of the catalyst.

Transition metals, when complexed with chiral ligands, form catalysts that can create chiral environments around the reacting substrates, leading to high enantioselectivity.

Palladium: Chiral palladium catalysts have been developed for various asymmetric transformations. For the synthesis of α-hydroxy esters, a dicationic palladium(II) complex with a chiral BINAP ligand can catalyze asymmetric glyoxylate-ene reactions, affording the products in high yields and enantioselectivities. acs.orgnih.gov Another approach is the enantioselective α-hydroxylation of β-ketoesters using a palladium catalyst in conjunction with an oxidant like dimethyldioxirane, which can achieve up to 98% enantiomeric excess (ee). rsc.org

Cobalt: Cobalt-based catalysts have emerged as effective for the asymmetric hydrogenation of ketones. The combination of cobalt acetate and a chiral phosphine (B1218219) ligand, such as Ph-BPE, has been shown to be highly effective for the enantioselective hydrogenation of α-hydroxy ketones to produce chiral 1,2-diols. nih.govresearchgate.netthieme-connect.com This methodology is directly applicable to the asymmetric reduction of methyl 2-(4-bromophenyl)-2-oxoacetate, the α-keto ester precursor of the target molecule, to furnish the desired chiral α-hydroxy ester with high enantioselectivity. researchgate.net

Rhodium: Rhodium complexes are well-known for their high efficiency in asymmetric hydrogenation reactions. Chiral rhodium catalysts are particularly effective in the asymmetric transfer hydrogenation of ketones, using hydrogen donors like sodium formate (B1220265) in aqueous media, achieving excellent enantioselectivity (up to 97% ee) for aryl alkyl ketones. rsc.org This method could be applied to the reduction of the corresponding α-keto ester to obtain enantiomerically enriched this compound.

Table 2: Performance of Transition Metal Catalysts in Asymmetric Synthesis of Chiral Alcohols/Esters This table summarizes results for reactions producing chiral α-hydroxy esters or related structures using various transition metal catalysts.

| Metal Catalyst | Chiral Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Palladium(II) | (S)-Tol-BINAP | Ethyl Glyoxylate (B1226380)/Olefin | 97 | 86 | acs.orgnih.gov |

| Cobalt(II) | Ph-BPE | α-Hydroxy Ketones | 90-99 | 95-99 | nih.govthieme-connect.com |

| Rhodium(I) | TsDPEN | Aryl Alkyl Ketones | High | up to 97 | rsc.org |

| Ruthenium(II) | Monosulfonamide | β-Aryl α-Keto Esters | 72 (recrystallized) | >99 (as lactone) | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts capable of unique modes of activation, including the generation of acyl anion equivalents (the Breslow intermediate) from aldehydes. nih.gov

An NHC-catalyzed strategy for synthesizing this compound could involve the cross-benzoin reaction. Here, a chiral NHC would catalyze the reaction between 4-bromobenzaldehyde (B125591) and a suitable acylating agent or another aldehyde, followed by oxidation, to form the α-hydroxy ester scaffold. Another relevant NHC-catalyzed method is the kinetic resolution of racemic α-hydroxyamides or esters through enantioselective acylation. nii.ac.jp In this process, a chiral NHC catalyst activates an acylating agent, which then preferentially reacts with one enantiomer of the racemic substrate, allowing for the separation of the unreacted, enantiopurified starting material and the acylated product. nii.ac.jp

Table 3: Representative NHC-Catalyzed Asymmetric Reactions This table shows examples of enantioselective transformations mediated by chiral N-Heterocyclic Carbene catalysts.

| NHC Precatalyst | Reaction Type | Substrate | Selectivity Factor (s) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Triazolium Salt | Kinetic Resolution (Acylation) | N-tert-Butyl-α-hydroxyamides | up to 128 | >99 (for unreacted amide) | nii.ac.jp |

| Chiral Triazolium Salt | β-Hydroxylation | β-Aryl Enals | N/A | up to 97 | organic-chemistry.org |

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. polimi.it For the synthesis of enantiopure this compound, two primary biocatalytic strategies are highly effective: asymmetric reduction and kinetic resolution.

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols, using a cofactor such as NADH or NADPH as the hydride source. researchgate.net The precursor, methyl 2-(4-bromophenyl)-2-oxoacetate, can be reduced using a suitable ADH that exhibits high selectivity for producing either the (R)- or (S)-enantiomer of the target α-hydroxy ester. A wide range of ADHs are available, offering access to both enantiomers of the product. nih.gov

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or esters. nih.govmdpi.comcsir.co.zaresearchgate.net For racemic this compound, a lipase (B570770) can be used to selectively catalyze the acylation of one enantiomer in an organic solvent, leaving the other enantiomer unreacted and thus enantiomerically enriched. Conversely, starting with the corresponding racemic acetate ester, a lipase can selectively hydrolyze one enantiomer in an aqueous medium to produce the enantiopure alcohol. nih.gov This approach can theoretically yield a maximum of 50% of the desired enantiomer with 100% ee.

Table 4: Examples of Biocatalytic Resolutions and Reductions This table highlights the effectiveness of enzymes in producing enantiopurified α-hydroxy esters and related compounds.

| Enzyme | Reaction Type | Substrate | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|

| Lipase AK | Kinetic Resolution (Esterification) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | ~50 | >99 | researchgate.net |

| Candida rugosa Lipase | Kinetic Resolution (Hydrolysis) | Naproxen Methyl Ester | ~50 | High (unspecified) | nih.gov |

| P. fluorescens Lipase | Kinetic Resolution (Hydrolysis) | Morita-Baylis-Hillman Acetates | ~50 | >90 | nih.gov |

| Imine Reductase (IRED) | Asymmetric Reduction | 2H-1,4-Benzoxazines | >99 | up to 99 | nih.gov |

| Alcohol Dehydrogenase | Asymmetric Reduction | α-Keto Ester | 49 | 99 | researchgate.net |

Diastereoselective Synthesis and Induction Mechanisms

Diastereoselective synthesis aims to produce a specific stereoisomer by creating a new chiral center under the influence of a pre-existing one within the molecule. In the context of this compound, which has one chiral center, this is typically achieved by covalently attaching a chiral auxiliary to a prochiral precursor. The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product.

A common strategy involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-(4-bromophenyl)-2-oxoacetate. By employing a chiral reducing agent or by modifying the substrate with a chiral auxiliary, the hydride can be delivered preferentially to one face of the ketone, resulting in a diastereomeric excess of one alcohol configuration.

Induction Mechanisms with Chiral Auxiliaries:

Chiral auxiliaries, such as Evans-type oxazolidinones or related heterocyclic systems, are widely used to induce asymmetry. williams.edunih.gov The precursor, (4-bromophenyl)glyoxylic acid, can be coupled to a chiral auxiliary. The resulting N-glyoxylyl derivative is then subjected to a reduction. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving a metal cation (e.g., Li⁺, Mg²⁺, or Ti⁴⁺). This chelation locks the conformation of the molecule, and the steric bulk of the chiral auxiliary blocks one face of the ketone carbonyl. Consequently, the reducing agent (e.g., a borohydride) is forced to attack from the less hindered face, leading to a high degree of diastereoselectivity. msu.edu

For example, in a chelation-controlled reduction, the two carbonyl groups of the N-glyoxylyl-oxazolidinone would coordinate to a metal ion. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the keto-carbonyl, directing the incoming hydride to the opposite face. The efficiency of this stereochemical control is dependent on several factors, including the choice of auxiliary, the reducing agent, the metal cation, and the reaction temperature. researchgate.net After the reduction, the auxiliary can be cleaved under mild conditions to yield the desired α-hydroxy acid, which is then esterified to give the final product.

The following table illustrates the typical outcomes of diastereoselective reductions of α-keto esters modified with chiral auxiliaries, based on findings from analogous systems.

| Chiral Auxiliary System | Reducing Agent | Key Conditions | Diastereomeric Ratio (d.r.) | Primary Stereoisomer |

|---|---|---|---|---|

| (R)-4-phenyloxazolidinone | LiBH₄ | THF, -78 °C, with TiCl₄ | 95:5 | (R)-hydroxy |

| (S)-4-isopropyloxazolidinone | NaBH₄ | EtOH, 0 °C | 85:15 | (S)-hydroxy |

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | K-Selectride® | THF, -78 °C | >98:2 | (R)-hydroxy |

| Chiral Amino Alcohol-Borane Complex | BH₃·THF | THF, 25 °C | 92:8 | (S)-hydroxy |

Methodologies for Enantiomeric Enrichment and Optical Resolution

When a racemic mixture of this compound is produced, various techniques can be employed to separate or enrich the desired enantiomer. These methods are broadly categorized as optical resolution.

Classical Chemical Resolution:

This is one of the most established methods for separating enantiomers. wikipedia.org It involves reacting the racemic α-hydroxy acid (obtained by hydrolysis of the methyl ester) with a single, pure enantiomer of a chiral resolving agent, typically a base or an acid. mdpi.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once one diastereomeric salt is isolated in pure form, the resolving agent is removed by an acid-base extraction, liberating the enantiomerically pure α-hydroxy acid, which can then be re-esterified. Common resolving agents for acidic compounds like hydroxy acids include chiral amines such as brucine, strychnine, or (R/S)-1-phenylethylamine. nih.gov

Enzymatic Kinetic Resolution (EKR):

Enzymatic resolution is a highly selective and environmentally benign method that leverages the stereospecificity of enzymes, most commonly lipases. pharmtech.com In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer in the racemic mixture at a much higher rate than the other. For a racemic ester like this compound, a lipase can be used to selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the S-enantiomer). nih.govresearchgate.net The resulting acid and the enriched ester can then be easily separated. The efficiency of EKR is described by the enantiomeric ratio (E), with high E-values (>100) being desirable for achieving high enantiomeric excess (ee) in both the product and the remaining substrate at approximately 50% conversion. mdpi.com

The table below summarizes typical results for the enzymatic kinetic resolution of α-hydroxy esters.

| Method | Enzyme/Reagent | Reaction Type | Substrate ee (%) | Product ee (%) | Conversion (%) |

|---|---|---|---|---|---|

| Enzymatic Resolution | Lipase from Candida antarctica (Novozym 435) | Hydrolysis | >99 (S)-ester | >99 (R)-acid | ~50 |

| Enzymatic Resolution | Lipase from Pseudomonas cepacia | Transesterification | 95 (R)-ester | 98 (S)-ester product | ~50 |

| Classical Resolution | (R)-(+)-1-Phenylethylamine | Diastereomeric Salt Crystallization | - | >98 (R)-acid | Variable |

| Classical Resolution | (-)-Strychnine | Diastereomeric Salt Crystallization | - | >97 (S)-acid | Variable |

Preparative Chiral Chromatography:

Preparative chiral chromatography is a powerful and direct method for separating enantiomers from a racemic mixture. nih.govnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates. This differential interaction leads to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for separating a wide range of racemates, including α-hydroxy esters. nih.gov While highly effective for obtaining both enantiomers in high purity, this method can be more costly to scale up compared to crystallization-based methods. nih.gov

Mechanistic Investigations and Reaction Pathways of Methyl 2 4 Bromophenyl 2 Hydroxyacetate

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate typically proceeds through the reduction of its corresponding α-ketoester, methyl (4-bromophenyl)glyoxylate. The elucidation of this transformation's mechanism is key to controlling reaction conditions and achieving high yields and selectivity.

One of the primary synthetic routes involves the nucleophilic addition of a hydride agent to the carbonyl group of the α-ketoester. The general mechanism can be outlined as follows:

Activation of the Carbonyl Group: In many cases, a Lewis acid or a protic acid is used to activate the ketone carbonyl group of the α-ketoester, making it more electrophilic.

Nucleophilic Attack: A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), delivers a hydride ion (H⁻) to the activated carbonyl carbon. This is the rate-determining step of the reaction.

Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (e.g., methanol (B129727) or water) or by the addition of a mild acid in a workup step to yield the final α-hydroxyester product, this compound.

The choice of reducing agent and solvent system can significantly influence the reaction pathway and the stereochemical outcome if a chiral center is being formed. For instance, milder reducing agents like sodium borohydride are often preferred for their selectivity towards ketones over esters.

Another significant transformation is the catalytic hydrogenation of the α-ketoester. This method is often favored for its environmental benefits and the potential for enantioselective synthesis through the use of chiral catalysts. The mechanism generally involves:

Adsorption: Both the α-ketoester and hydrogen gas adsorb onto the surface of a metal catalyst (e.g., palladium, platinum, or rhodium).

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the catalyst surface, forming metal-hydride bonds.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl group of the α-ketoester.

Desorption: The final product, this compound, desorbs from the catalyst surface.

The nature of the catalyst, support, and reaction conditions (pressure, temperature, and solvent) are critical parameters that dictate the efficiency and selectivity of the hydrogenation.

Studies on the Reactivity and Intramolecular Rearrangements

The reactivity of this compound is primarily dictated by the presence of the hydroxyl and ester functional groups, as well as the influence of the electron-withdrawing bromine atom on the phenyl ring.

The benzylic hydroxyl group makes the α-carbon susceptible to both nucleophilic and electrophilic attack under different conditions. The electron-withdrawing nature of the 4-bromophenyl group can influence the acidity of the hydroxyl proton and the stability of potential carbocation intermediates at the benzylic position. This electronic effect can render the benzylic C-H bond more susceptible to oxidation compared to unsubstituted or electron-rich analogues.

While specific studies on intramolecular rearrangements of this compound are not extensively documented in publicly available literature, analogous α-hydroxy ketones and esters are known to undergo certain types of rearrangements. One such potential rearrangement is the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. Although the target compound is an α-hydroxy ester, under certain acidic or basic conditions, transformations involving the migration of the aryl group could be envisaged, potentially leading to isomeric products. The stability of the resulting carbocation or carbanion intermediates would be a key factor in determining the feasibility of such rearrangements.

Another theoretical possibility, though less common for esters, is a rearrangement analogous to the Fries rearrangement , where an acyl group migrates from an ester oxygen to the aromatic ring. However, the conditions required for a Fries rearrangement are typically harsh and may lead to decomposition of the starting material.

Characterization and Role of Key Reaction Intermediates (e.g., α-Ketoesters)

The primary and most significant reaction intermediate in the synthesis of this compound is its precursor, methyl (4-bromophenyl)glyoxylate . This α-ketoester is a crucial building block, and its purity and characterization are paramount for a successful synthesis of the final product.

Role of Methyl (4-bromophenyl)glyoxylate:

Electrophilic Substrate: The α-ketoester serves as the key electrophile in the reaction. The two adjacent carbonyl groups activate each other, making the ketone carbonyl particularly susceptible to nucleophilic attack by reducing agents.

Precursor to the α-Hydroxy Ester Moiety: The reduction of the ketone functionality of the glyoxylate (B1226380) directly furnishes the α-hydroxy ester structure of the target molecule.

Characterization of Methyl (4-bromophenyl)glyoxylate:

The characterization of this intermediate is typically performed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the aromatic protons (typically two doublets in the aromatic region due to the para-substitution), and a singlet for the methyl ester protons.

¹³C NMR spectroscopy would reveal distinct peaks for the two carbonyl carbons (ketone and ester), the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity and chemical shift), and the methyl ester carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong absorption bands in the carbonyl region (typically around 1730-1750 cm⁻¹ for the ester and 1680-1700 cm⁻¹ for the ketone), corresponding to the C=O stretching vibrations of the ester and ketone groups, respectively.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key feature in the mass spectrum.

A summary of the expected characterization data for the key intermediate is presented in the table below.

| Spectroscopic Technique | Key Expected Features for Methyl (4-bromophenyl)glyoxylate |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.6-7.8 ppm), Methyl ester protons (singlet, ~3.9 ppm) |

| ¹³C NMR | Ketone C=O (~185 ppm), Ester C=O (~163 ppm), Aromatic carbons (~129-135 ppm), Methyl ester carbon (~53 ppm) |

| IR (cm⁻¹) | Ester C=O stretch (~1740), Ketone C=O stretch (~1690), C-Br stretch |

| Mass Spec (m/z) | Molecular ion peak showing characteristic bromine isotope pattern (M, M+2) |

The careful synthesis, purification, and characterization of methyl (4-bromophenyl)glyoxylate are critical steps that directly impact the yield and purity of the final product, this compound.

Chemical Transformations and Derivative Synthesis of Methyl 2 4 Bromophenyl 2 Hydroxyacetate

Derivatization at the Hydroxyl Moiety: Alkylation and Etherification Reactions

The secondary hydroxyl group in Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a prime site for derivatization, most commonly through alkylation to form ethers. This transformation is typically achieved under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate.

Standard Williamson ether synthesis conditions are applicable here. The reaction involves treating the α-hydroxy ester with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide). mt.com The choice of base and solvent is crucial to ensure efficient conversion while minimizing side reactions. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed.

The general reaction scheme is as follows:

Deprotonation of the hydroxyl group with a base.

Nucleophilic (SN2) attack of the resulting alkoxide on the alkyl halide. libretexts.org

These etherification reactions yield α-alkoxy esters, which are valuable intermediates in their own right. The introduction of different alkyl groups can be used to modify the steric and electronic properties of the molecule, protect the hydroxyl group during subsequent transformations on other parts of the molecule, or introduce a new functional handle for further elaboration. organic-chemistry.org

Table 1: Representative Alkylation and Etherification Reactions

| Reagents | Product Type | Reaction Conditions |

| 1. NaH2. Alkyl Halide (R-X) | α-Alkoxy Ester | THF or DMF, 0 °C to room temp. |

| 1. K₂CO₃2. Alkyl Halide (R-X) | α-Alkoxy Ester | Acetone or DMF, reflux |

| 1. Ag₂O2. Alkyl Iodide (R-I) | α-Alkoxy Ester | Mild conditions for sensitive substrates |

Chemical Modifications of the Ester Group: Transesterification and Selective Hydrolysis

The methyl ester group of this compound provides another avenue for chemical modification through transesterification and hydrolysis. ontosight.ai

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). wikipedia.org This reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). masterorganicchemistry.comorganic-chemistry.org To drive the reaction to completion, the alcohol reactant (R'-OH) is typically used in large excess as the solvent. wikipedia.org This method allows for the synthesis of a variety of esters (ethyl, propyl, benzyl, etc.) from the parent methyl ester.

Selective Hydrolysis , or saponification, involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which upon acidic workup gives the free carboxylic acid: 2-(4-bromophenyl)-2-hydroxyacetic acid. This reaction is most commonly performed under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent such as methanol (B129727) or ethanol. The resulting carboxylic acid is a key intermediate for various synthetic applications, including the formation of amides and the synthesis of heterocyclic compounds. google.com

Table 2: Modifications of the Ester Group

| Reaction Type | Reagents | Product |

| Transesterification | R'-OH, H⁺ or R'-O⁻Na⁺ | This compound |

| Hydrolysis | 1. NaOH(aq)2. H₃O⁺ | 2-(4-bromophenyl)-2-hydroxyacetic acid |

Aromatic Ring Functionalization and Cross-Coupling Methodologies

The 4-bromophenyl moiety is a key feature of the molecule, enabling a wide range of transformations through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This methodology is highly versatile for creating new C(sp²)–C(sp²) bonds, allowing the synthesis of biaryl derivatives or styrenyl compounds from this compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base, typically an amine like triethylamine. organic-chemistry.orgsemanticscholar.orglibretexts.org It provides a direct method for the vinylation of the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. beilstein-journals.orgamazonaws.comorgsyn.org This transformation is a powerful tool for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals and materials science.

These cross-coupling reactions dramatically expand the synthetic utility of the starting material, allowing for the introduction of diverse functionalities onto the aromatic ring.

Table 3: Aromatic Ring Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | 4-Aryl or 4-Vinyl derivative |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 4-Styrenyl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base | 4-(Dialkylamino)phenyl derivative |

Conversion into Advanced Synthetic Intermediates and Building Blocks

This compound serves as a precursor to several advanced synthetic intermediates with applications in medicinal chemistry and complex molecule synthesis.

Precursors for Heterocyclic Systems, such as Pyrimidines and Oxazolidine-2,4-diones

The functional groups within this compound make it a suitable precursor for various heterocyclic systems. Following hydrolysis of the ester to the corresponding α-hydroxy acid, the resulting 2-(4-bromophenyl)-2-hydroxyacetic acid can be used to construct rings like hydantoins (imidazolidine-2,4-diones), which are structurally related to oxazolidine-2,4-diones.

The Urech hydantoin (B18101) synthesis, for example, involves the condensation of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. researchgate.net A related pathway, the Bucherer-Bergs reaction, can produce hydantoins from carbonyl compounds, KCN, and ammonium (B1175870) carbonate. nih.gov A plausible route from the α-hydroxy acid involves condensation with urea. This reaction would lead to the formation of 5-(4-bromophenyl)-5-hydroxyhydantoin, a valuable scaffold in medicinal chemistry. nih.govorganic-chemistry.orgresearchgate.net These heterocyclic cores are present in numerous biologically active compounds.

Key Intermediates in the Synthesis of Complex Pharmaceutical Compounds (e.g., Fexofenadine precursors)

Aryl bromide-containing compounds are crucial intermediates in the synthesis of many pharmaceuticals. The core structure of this compound is related to key precursors used in the industrial synthesis of Fexofenadine, a widely used second-generation antihistamine. google.com

In many reported syntheses of Fexofenadine, a related compound, methyl 2-(4-bromophenyl)-2-methylpropanoate, is used as a starting material. scispace.com The 4-bromophenyl group is typically subjected to a Friedel-Crafts acylation or a cross-coupling reaction to introduce the four-carbon chain that ultimately links to the piperidine (B6355638) moiety of Fexofenadine. wisdomlib.orgepo.orgresearchgate.net The ester group is later hydrolyzed to the carboxylic acid found in the final drug. google.com While the additional hydroxyl group in the title compound would require a modified synthetic strategy (e.g., protection or oxidation/reduction steps), its structural similarity highlights its potential as a versatile building block for Fexofenadine analogues and other complex pharmaceutical targets.

Generation and Utility of α-Keto Carbocations as Reversed Polarity Equivalents

The α-hydroxy ester functionality can be converted into a highly valuable α-keto ester through oxidation. The oxidation of the secondary alcohol in this compound would yield Methyl 2-(4-bromophenyl)-2-oxoacetate (methyl 4-bromobenzoylformate). google.com

This resulting α-keto ester is a powerful synthetic intermediate. beilstein-journals.orgnih.gov It contains two adjacent electrophilic centers: the ketone carbonyl and the ester carbonyl. mdpi.com The ketone carbonyl is highly reactive towards nucleophiles, participating in reactions such as:

Nucleophilic addition: Grignard reagents, organolithiums, and other nucleophiles can add to the keto group to form tertiary alcohols.

Wittig-type reactions: Olefination reactions can convert the keto group into a double bond.

Reductive amination: Reaction with amines in the presence of a reducing agent can form α-amino esters.

The α-keto ester, such as methyl benzoylformate, is a versatile building block for synthesizing α-hydroxy acids, α-amino acids, and various heterocyclic compounds. chemicalbook.combiosynth.comguidechem.compatsnap.comanshulchemicals.com The transformation of the α-hydroxy group into a ketone effectively acts as an activation step, turning the α-carbon into a potent electrophilic site for further synthetic elaborations.

Formation of Organophosphorus Derivatives (e.g., α-Hydroxyphosphonates)

The synthesis of organophosphorus derivatives, particularly α-hydroxyphosphonates, represents a significant chemical transformation of the core structure found in this compound. α-Hydroxyphosphonates are a prominent class of organophosphorus compounds, recognized for their structural analogy to α-amino acids and their potential applications in medicinal chemistry and as enzyme inhibitors. nih.gov The primary and most direct method for synthesizing α-hydroxyphosphonates featuring the (4-bromophenyl)(hydroxy)methyl scaffold is through the hydrophosphonylation of 4-bromobenzaldehyde (B125591), a molecule sharing the key structural framework with the parent ester.

This transformation is typically achieved via the Pudovik or Abramov reactions, which involve the nucleophilic addition of a dialkyl phosphite (B83602) to the carbonyl group of an aldehyde or ketone. nih.govmdpi.com The reaction is generally catalyzed by a base or, in some variations, an acid. mdpi.com

Research Findings

The synthesis of О,О-dialkyl((aryl(hydroxy)methyl)phosphonates has been successfully accomplished by reacting the corresponding aryl aldehyde with a phosphorylating agent. researchgate.net In a specific application of this methodology, a series of α-hydroxyphosphonates were prepared using the Abramov reaction. researchgate.net For instance, O,O-diethyl((4-bromophenyl)(hydroxy)methyl)phosphonate was synthesized from 4-bromobenzaldehyde and O,O-diethylphosphite. researchgate.net

The general reaction scheme involves the activation of the dialkyl phosphite by a base (e.g., triethylamine), which facilitates the nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final α-hydroxyphosphonate product. Various catalysts and reaction conditions have been explored to optimize the synthesis for efficiency and environmental considerations, including the use of microwave activation and solvent-free conditions. researchgate.netnih.gov

The structure of the resulting products is typically confirmed through a combination of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.net In the case of O,O‑diethyl((4-bromophenyl)(hydroxy)methyl)phosphonate, its crystal structure was determined using X-ray diffraction analysis, providing definitive confirmation of its molecular geometry. researchgate.net

The following table summarizes a representative synthesis of an α-hydroxyphosphonate derivative with the (4-bromophenyl)(hydroxy)methyl core structure.

Table 1: Synthesis of O,O-diethyl((4-bromophenyl)(hydroxy)methyl)phosphonate

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Outcome | Source(s) |

|---|

This synthetic pathway underscores a key chemical transformation leading to the formation of stable organophosphorus compounds containing a P-C bond, thereby expanding the chemical diversity of derivatives based on the this compound scaffold. wikipedia.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, the molecular ion can be observed with minimal fragmentation.

For Methyl 2-(4-bromophenyl)-2-hydroxyacetate (C₉H₉BrO₃), the presence of bromine is a key isotopic signature, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

The calculated monoisotopic mass of the molecular ion [C₉H₉⁷⁹BrO₃]⁺ is 243.9759, and for [C₉H₉⁸¹BrO₃]⁺, it is 245.9738. HRMS analysis would be expected to confirm these masses to within a few parts per million (ppm), unequivocally verifying the compound's elemental composition. Common adducts, such as the sodium adduct [M+Na]⁺, would also be observed.

Table 3: Calculated Exact Masses for Molecular Ions and Adducts

| Species | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | [C₉H₉⁷⁹BrO₃]⁺ | 243.9759 |

| [M(⁸¹Br)]⁺ | [C₉H₉⁸¹BrO₃]⁺ | 245.9738 |

| [M(⁷⁹Br)+Na]⁺ | [C₉H₉⁷⁹BrO₃Na]⁺ | 265.9578 |

Under more energetic ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound undergoes predictable fragmentation. The analysis of these fragmentation patterns provides corroborating evidence for the compound's structure.

Key fragmentation pathways include:

Loss of the methoxycarbonyl group: A primary fragmentation would be the cleavage of the C-C bond between the alpha-carbon and the carbonyl group, leading to the formation of a stable benzylic-type cation. The resulting [C₇H₆BrO]⁺ fragment would show a characteristic isotopic pattern at m/z 184/186.

Loss of a methoxy (B1213986) radical: Cleavage of the O-CH₃ bond in the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion [M - 31]⁺ at m/z 213/215.

Loss of the entire ester side chain: Cleavage at the bond between the aromatic ring and the alpha-carbon can result in the formation of a bromophenyl cation [C₆H₄Br]⁺, with a characteristic signal at m/z 155/157.

Loss of water: The presence of a hydroxyl group can lead to the elimination of a water molecule (H₂O) from the molecular ion, giving a peak at [M - 18]⁺.

The relative abundance of these fragments helps to piece together the molecular structure, confirming the connectivity of the 4-bromophenyl ring, the hydroxyl group, and the methyl acetate (B1210297) moiety.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the structural elucidation of this compound by identifying its key functional groups. scirp.orgmdpi.com These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption or scattering of infrared radiation. scirp.orgdocbrown.info

In the FT-IR spectrum of a related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, a strong band for the carbonyl group (C=O) is observed around 1680 cm⁻¹. researchgate.net For this compound, the ester carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the region of 1750-1735 cm⁻¹. The hydroxyl (O-H) group's stretching vibration typically appears as a broad band in the 3500-3200 cm⁻¹ region, with its broadness resulting from hydrogen bonding. mdpi.com

The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the phenyl ring are expected in the 1600-1450 cm⁻¹ range. researchgate.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Furthermore, the C-Br stretching vibration is anticipated at lower frequencies, generally in the 600-500 cm⁻¹ range. The C-O stretching vibrations from the ester and alcohol moieties are expected in the 1300-1000 cm⁻¹ region. thermofisher.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. nih.gov The symmetric vibrations of the benzene (B151609) ring are particularly Raman active.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group absorption and scattering regions.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ester/Alcohol C-O | Stretching | 1300 - 1000 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 600 - 500 | Medium to Strong |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotation)

This compound is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers. Chiroptical spectroscopy, particularly the measurement of optical rotation, is essential for distinguishing between these enantiomers and quantifying their purity. libretexts.org

Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. youtube.com The specific rotation, [α], is a characteristic physical property of a chiral substance and is defined by the observed angle of rotation (α), the concentration of the solution (c), and the path length of the light (l). libretexts.org The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm). youtube.com

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. libretexts.org

The enantiomeric excess (ee), a measure of enantiomeric purity, can be calculated from the specific rotation of a mixture compared to the specific rotation of the pure enantiomer:

ee (%) = ( [α]observed / [α]max ) × 100

This technique is crucial in academic research for verifying the success of asymmetric syntheses, which aim to produce one enantiomer selectively over the other. Determining the sign and magnitude of the optical rotation also plays a role in assigning the absolute configuration (R or S) of the chiral center, often by comparison to known compounds.

**6.5. X-ray Crystallography of Related Derivatives and Complexed Structures for Solid-State Geometries

Studies on derivatives such as methyl (2Z)-(4-bromophenyl)[2-(aryl)hydrazinylidene]acetates reveal key structural features. nih.govresearchgate.net In these structures, the bromophenyl group is often involved in various non-covalent interactions that dictate the crystal packing. For instance, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected via C—Br⋯π interactions, forming zigzag chains. nih.gov This highlights the tendency of the bromine atom to participate in halogen bonding.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like this compound. iosrjournals.org For the separation of enantiomers, chiral stationary phases (CSPs) are required. libretexts.org

Research on analogous compounds demonstrates the utility of polysaccharide-based CSPs, such as those found in Chiralpak columns, for resolving racemic mixtures. rsc.org For example, the enantiomeric excess of (2R,10S)-2-(Hydroxy-(4-bromophenyl)methyl)cyclohexan-1-one was determined by HPLC using a Chiralpak AD column. rsc.org The separation is achieved due to the differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase.

A typical method involves using a normal-phase mobile system, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic bromophenyl group absorbs strongly, such as 254 nm. rsc.org The enantiomeric excess is then calculated by integrating the peak areas of the two enantiomers. The validation of such HPLC methods, as per ICH guidelines, ensures they are specific, linear, accurate, and precise for quantitative analysis. iosrjournals.org

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, with a polar co-solvent modifier. The principles of chiral recognition on the CSP are similar to those in HPLC.

The table below outlines typical conditions for the chiral HPLC separation of related bromophenyl compounds, which would be a starting point for developing a method for this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Chiralpak AD or similar polysaccharide-based CSP | Enantiomeric Separation |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 85:15 v/v) | Elution and Resolution Control |

| Flow Rate | 0.8 - 1.0 mL/min | Analysis Time and Efficiency |

| Detection | UV at 254 nm | Quantification of Analyte |

| Column Temperature | Ambient or controlled (e.g., 20-25°C) | Reproducibility and Selectivity |

Computational Chemistry and Theoretical Studies on Methyl 2 4 Bromophenyl 2 Hydroxyacetate

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Spectroscopic Prediction

Theoretical studies on analogous aromatic hydroxy esters have demonstrated the power of DFT in mapping the electron distribution and identifying key reactive sites. For Methyl 2-(4-bromophenyl)-2-hydroxyacetate, DFT calculations would typically be employed to determine fundamental electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group and the carbons attached to electronegative atoms would be electron-deficient.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic esters, as specific published data for this compound is not available.)

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.5 to 6.5 | Correlates with chemical stability. |

| Electronegativity | χ | 3.75 to 4.75 | Measures the power to attract electrons. |

| Chemical Hardness | η | 2.25 to 3.25 | Measures resistance to charge transfer. |

| Global Electrophilicity Index | ω | 1.3 to 2.0 | Quantifies electrophilic nature. |

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. This compound possesses several rotatable bonds, including the C-C bond between the phenyl ring and the chiral center, and the C-O bonds of the ester group. This flexibility gives rise to a complex conformational landscape with multiple energy minima (stable conformers) and transition states.

Molecular modeling techniques, particularly conformational searches using molecular mechanics or quantum chemical methods, are employed to explore this landscape. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers that may be populated at room temperature.

For this molecule, key considerations in conformational analysis include the orientation of the 4-bromophenyl group relative to the hydroxyacetate moiety and the intramolecular interactions that stabilize certain geometries. Hydrogen bonding between the hydroxyl group's hydrogen and the ester's carbonyl oxygen is a likely and significant stabilizing interaction that would heavily influence the preferred conformation. The steric hindrance from the bulky bromine atom and the phenyl ring also plays a crucial role in determining the rotational barriers and the geometry of the most stable forms.

Theoretical Studies on Reaction Pathways and Transition State Geometries

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. For this compound, theoretical studies can elucidate the pathways of reactions such as its synthesis (e.g., the reduction of a corresponding glyoxylate) or its subsequent transformations (e.g., hydrolysis or oxidation).

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path connecting reactants to products. The highest point along this path is the transition state (TS), which represents the energetic barrier that must be overcome for the reaction to proceed. DFT calculations are widely used to locate and characterize the geometry and energy of these transition states.

For example, studying the base-catalyzed hydrolysis of the ester group would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Calculations would determine the structure of the tetrahedral intermediate and the transition state leading to it. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products.

Computational Prediction of Spectroscopic Parameters to Complement Experimental Data

Theoretical calculations are an invaluable aid in the interpretation of experimental spectra. By computing spectroscopic parameters for a proposed structure, one can compare the theoretical spectrum with the experimental one to confirm or refine the molecular structure.

For this compound, DFT can be used to predict a variety of spectra:

Vibrational (IR and Raman) Spectra: Calculations can predict the vibrational frequencies and intensities. By comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and method limitations) with the experimental IR or Raman spectrum, each experimental band can be assigned to a specific molecular motion (e.g., C=O stretch, O-H stretch, C-Br stretch).

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is the most common method used with DFT to predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for a given conformation and compared with experimental data to confirm structural assignments.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule, particularly those involving the π-system of the bromophenyl ring.

Table 2: Representative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Note: This table is illustrative, showing the typical agreement found in studies of similar molecules, as specific published data for this compound is not available.)

| Spectroscopic Technique | Parameter | Typical Experimental Value | Typical Calculated Value (DFT) | Assignment |

| Infrared (IR) | Wavenumber (cm-1) | ~3450 | ~3445 (scaled) | O-H stretch |

| Wavenumber (cm-1) | ~1735 | ~1730 (scaled) | C=O ester stretch | |

| ¹³C NMR | Chemical Shift (ppm) | ~172 | ~173 | C=O (ester) |

| Chemical Shift (ppm) | ~125 | ~126 | C-Br (aromatic) | |

| ¹H NMR | Chemical Shift (ppm) | ~5.2 | ~5.3 | CH (chiral center) |

| UV-Vis | λmax (nm) | ~225 | ~220 | π → π* transition |

These computational approaches, from mapping electron densities to modeling reaction dynamics and predicting spectra, provide a detailed, atomistic understanding of this compound that complements and enriches experimental findings, guiding further research and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(4-bromophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 2-(4-bromophenyl)-2-hydroxyacetic acid with methanol under acidic catalysis. Evidence from analogous reactions (e.g., HBF4·OEt2-catalyzed etherification in Scheme 7 of ) suggests that mild Brønsted acids and controlled temperatures (20–40°C) minimize side reactions like racemization. Flash chromatography on silica gel is commonly used for purification, but partial racemization may occur during this step . Optimization should include monitoring reaction progress via TLC and adjusting catalyst loading to balance yield and stereochemical integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : The 4-bromophenyl group produces characteristic aromatic splitting patterns (e.g., doublets at δ ~7.3–7.6 ppm). The hydroxyacetate moiety shows a singlet for the CH group (δ ~4.8–5.2 ppm) and a methyl ester peak (δ ~3.7 ppm).

- IR : Expect a strong C=O stretch (~1740 cm⁻¹) for the ester and a broad O-H stretch (~3400 cm⁻¹) for the hydroxyl group.

- MS : The molecular ion peak should correspond to the molecular formula C9H9BrO3 (MW: 259.07), with fragmentation patterns consistent with loss of Br or COOCH3 groups .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. While specific hazard data for this compound is limited ( ), structurally similar brominated esters (e.g., methyl 2-bromo-2-(4-fluorophenyl)acetate) may release toxic fumes upon decomposition. Avoid contact with oxidizing agents and store in a cool, dry environment .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve stereochemical discrepancies?